

Application Notes and Protocols for In Vitro Assays of PX-866-17OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PX-866-17OH**

Cat. No.: **B593762**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866 is a semi-synthetic, irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), derived from the natural product wortmannin. It demonstrates significant antitumor activity by targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and motility. PX-866 is metabolized *in vivo* to its more potent primary biological metabolite, **PX-866-17OH**. These application notes provide detailed protocols for the in vitro evaluation of **PX-866-17OH**, focusing on its inhibitory activity on the PI3K pathway and its effects on cancer cell viability.

The PI3K pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. PX-866 and its active metabolite, **PX-866-17OH**, covalently bind to the catalytic site of PI3K, leading to a sustained inhibition of downstream signaling. This document outlines methodologies for assessing the biochemical and cellular effects of **PX-866-17OH**, providing a framework for its preclinical characterization.

Data Presentation

The following tables summarize the in vitro inhibitory activities of PX-866 and its metabolite, **PX-866-17OH**.

Table 1: Biochemical Inhibitory Activity (IC50) of PX-866 and **PX-866-17OH** against PI3K Isoforms

Compound	PI3K α (nM)	PI3K β (nM)	PI3K γ (nM)	PI3K δ (nM)	Assay Type
PX-866	5	-	2	9	Biochemical
PX-866-17OH	14	57	131	148	Biochemical

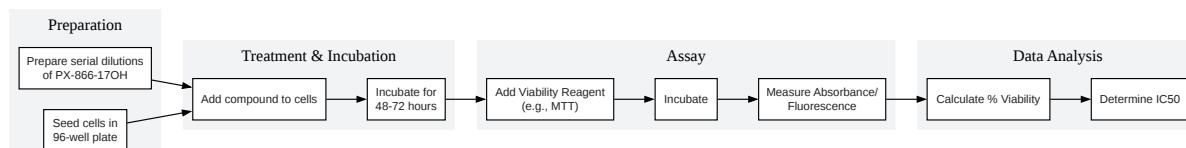
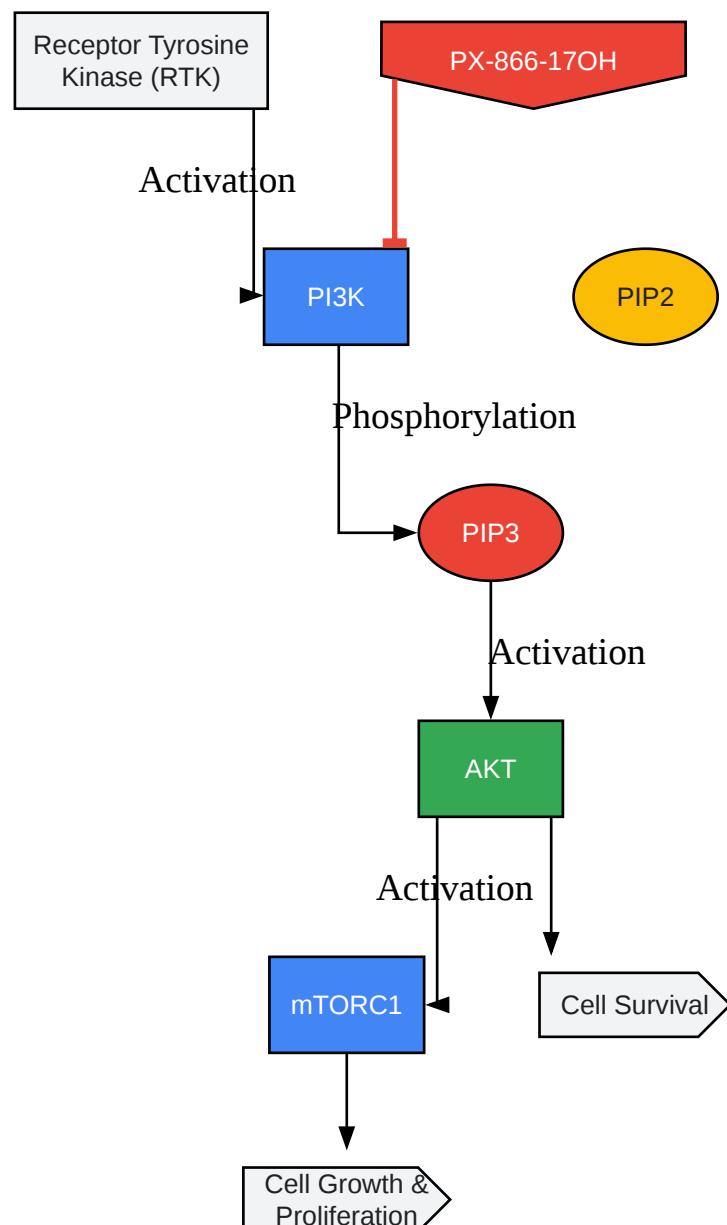
Data for **PX-866-17OH** is from biochemical assays measuring the inhibition of purified PI3K isoforms.

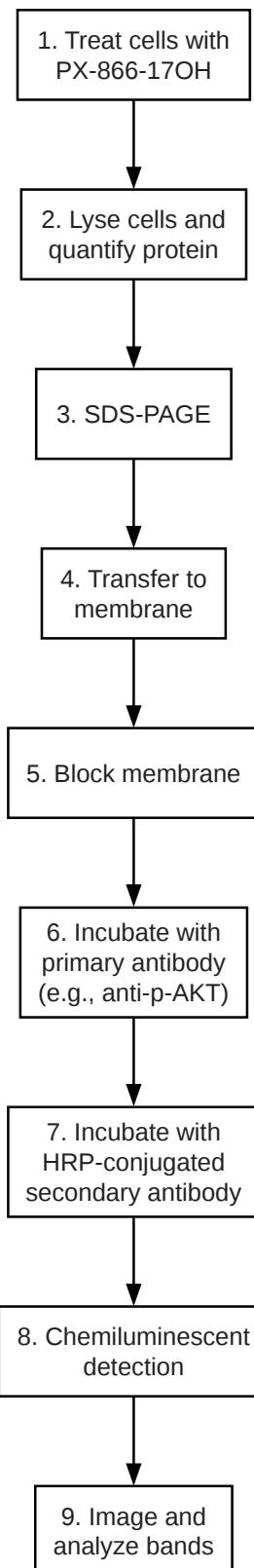
Table 2: Cellular Inhibitory Activity of PX-866

Compound	Cell Line	Assay Type	Endpoint	IC50 (nM)
PX-866	HT-29 (Colon Cancer)	Western Blot	p-Akt (Ser473) inhibition	20[1]
PX-866	U87 (Glioblastoma)	Spheroid Growth	Growth Inhibition	Potent at low nM concentrations[2][3]
PX-866	U87 (Glioblastoma)	LDH Release Assay	Cytotoxicity	Not cytotoxic at 100 nM[2]

Note: Specific cell-based IC50 values for the anti-proliferative or cytotoxic effects of **PX-866-17OH** are not readily available in the public domain and should be determined empirically.

Mandatory Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Assays of PX-866-17OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b593762#px-866-17oh-in-vitro-assay-protocol\]](https://www.benchchem.com/product/b593762#px-866-17oh-in-vitro-assay-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com